4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol

Catalog No.
S6666922
CAS No.
1261950-58-6
M.F
C13H11FO3
M. Wt
234.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol

CAS Number

1261950-58-6

Product Name

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-methoxyphenol

Molecular Formula

C13H11FO3

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C13H11FO3/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,15-16H,1H3

InChI Key

RBAWQXWOOGHZIX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)O
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol, also known as FHMP, is a chemical compound that is attracting increasing attention from scientists and researchers. This paper will provide an overview of the compound, including its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is a chemical compound with the chemical formula C14H11FO3. The compound is part of a group called hydroxyphenols, which are a class of organic compounds that contain a hydroxyl group (OH) attached to an aromatic ring. 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is also part of a broader class of pharmaceutical compounds called phenols. These compounds are often used in the development of drugs and other medical treatments.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is a white crystalline powder that has a melting point of 132-134°C. It is soluble in water, ethanol, and methanol. The compound has a molecular weight of 252.23 g/mol and a density of 1.36 g/cm3. Its molecular structure contains a hydroxyl group, a methoxy group, and a fluoro group.

There are several ways that 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol can be synthesized. One method involves the use of a reaction between 3-fluoro-5-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a catalyst. This reaction produces 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol as a product. The compound can also be synthesized using other methods, such as reduction or oxidation reactions.

There are several methods available for analyzing 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol. The most common method involves the use of chromatography, which is a technique used to separate different components in a mixture. Other techniques include spectroscopy, which is used to analyze the properties of the compound in the electromagnetic spectrum, and mass spectrometry, which is used to analyze the mass of the compound.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol has shown potential biological activity in several studies. For example, studies have shown that it has anti-inflammatory properties and can inhibit the growth of certain cancer cells. Other studies have shown that it can act as an antioxidant and may have other health benefits. However, more research is needed to fully understand its biological properties and potential uses.

Studies have shown that 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is generally safe for use in scientific experiments when used within the recommended guidelines. However, side effects can occur in some cases, and further studies are needed to fully understand its safety and efficacy.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol has several potential applications in scientific research. For example, it may be used in the development of new drugs and other medical treatments. It may also be used in the manufacturing of other chemical compounds.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is still a relatively new chemical compound, and research is ongoing to better understand its properties and potential applications. However, the compound has already shown promise in several areas of research.

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol has several potential implications in various fields of research and industry. For example, it may be used in the development of new drugs to treat inflammation, cancer, and other diseases. It may also be used in the manufacturing of other chemical compounds for various industrial applications.
Limitations
Despite its potential, there are several limitations to the use of 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol in scientific research and industry. For example, further studies are needed to fully understand its safety and efficacy, and it may not be suitable for all types of applications.

There are several future directions for research on 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol. These include:
- Further studies on its biological properties and potential uses in the development of new drugs and other medical treatments.
- Research into its potential uses in the manufacturing of other chemical compounds for various industrial applications.
- The development of more efficient and cost-effective methods for synthesizing 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol.
- Studies on its toxicity and safety in various scientific applications.
- Research into its potential implications for use in environmental and agricultural applications.
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxyphenol is a chemical compound that is attracting increasing attention from scientists and researchers. While it is still a relatively new compound, it has already shown promise in several areas of research. Further research is needed to fully understand its properties and potential applications, but it has several potential uses in the development of new drugs and other medical treatments.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.06922237 g/mol

Monoisotopic Mass

234.06922237 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types